6-Bromo-4-hydroxy-8-nitrocoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-hydroxy-8-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-8-nitrocoumarin typically involves the nitration of 4-hydroxycoumarin followed by bromination. The nitration process can be carried out using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 8-position . The bromination step involves the use of bromine or a brominating agent to introduce the bromine atom at the 6-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as ultrasound-assisted synthesis, can also be employed to reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-hydroxy-8-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Formation of 6-bromo-4-oxo-8-nitrocoumarin.
Reduction: Formation of 6-bromo-4-hydroxy-8-aminocoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-hydroxy-8-nitrocoumarin has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Bromo-4-hydroxy-8-nitrocoumarin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The bromine atom can also enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxycoumarin: A precursor to many coumarin derivatives with anticoagulant properties.
6-Bromo-4,7-dimethylcoumarin: Known for its high lipophilicity and potential use in drug delivery.
4-Methyl-7-hydroxy-6-nitrocoumarin: Another nitro-substituted coumarin with distinct biological activities.
Uniqueness
6-Bromo-4-hydroxy-8-nitrocoumarin is unique due to the combination of bromine, hydroxyl, and nitro groups, which confer specific chemical reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Eigenschaften
Molekularformel |
C9H4BrNO5 |
---|---|
Molekulargewicht |
286.04 g/mol |
IUPAC-Name |
6-bromo-4-hydroxy-8-nitrochromen-2-one |
InChI |
InChI=1S/C9H4BrNO5/c10-4-1-5-7(12)3-8(13)16-9(5)6(2-4)11(14)15/h1-3,12H |
InChI-Schlüssel |
PTRLDSARIFPJFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=CC(=O)O2)O)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.